N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-13-19(28-21(24-13)15-7-9-16(22)10-8-15)17-11-18(26-25-17)20(27)23-12-14-5-3-2-4-6-14/h2-10,17-18,25-26H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLYYOZVNLMQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole core linked to a thiazole moiety and a benzyl group. The presence of the 4-fluorophenyl group is particularly noteworthy as it may influence the compound's pharmacological profile.
Structural Formula
Antioxidant Activity
Recent studies have highlighted the compound's potential as an antioxidant. Research indicates that derivatives with similar structures exhibit strong hydroxyl radical scavenging abilities, surpassing known antioxidants like Trolox . The ability to mitigate oxidative stress is crucial for developing therapies for various diseases, including neurodegenerative disorders.
Anticancer Potential
The thiazole moiety in this compound has been linked to significant anticancer properties. Compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, IC50 values for related thiazole compounds have shown potent activity against human cancer cell lines, suggesting this compound could serve as a lead for further anticancer drug development .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. This interaction can modulate their activity, leading to the desired therapeutic effects.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several thiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values below 2 µg/mL against A431 and Jurkat cell lines. The presence of electron-donating groups was found to enhance activity .
Study 2: Antioxidant Properties
In another investigation focusing on antioxidant properties, derivatives containing the thiazole moiety were assessed for their ability to scavenge free radicals. The results demonstrated that certain modifications significantly improved their radical scavenging capacity, emphasizing the importance of structural variations in enhancing biological activity .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-fluoroaniline derivatives with isocyanides to form carboximidoyl chloride intermediates, as seen in analogous pyrazole-thiazole hybrids .
- Step 2 : Cyclization of thiazole moieties using reagents like phosphorus oxychloride or DMF/K₂CO₃, with optimization for regioselectivity .
- Key intermediates : 4-fluoro-N-(benzyl)benzenecarboximidoyl chloride and 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylic acid derivatives.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, providing bond lengths, angles, and torsional parameters .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments for pyrazole (δ 6.5–7.8 ppm) and thiazole (δ 2.4–2.6 ppm for CH₃) protons .
- IR : Carboxamide C=O stretching at ~1650–1700 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks at m/z ≈ 411 (M+H⁺) confirm molecular weight .
Q. What in vitro assays are typically employed to evaluate the biological activity of this compound?
- Enzyme inhibition : Fluorogenic substrate assays (e.g., factor Xa inhibition, with IC₅₀ values < 10 nM in optimized analogs) .
- Cellular activity : Anti-inflammatory or antiproliferative effects measured via TNF-α ELISA or MTT assays .
- Selectivity profiling : Cross-screening against related enzymes (e.g., trypsin, plasma kallikrein) to assess specificity .
Advanced Research Questions
Q. What strategies can be employed to address low yields in the cyclization step during the synthesis of the thiazole moiety?
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular activity profiles for this compound?
- Assay condition adjustments :
- Orthogonal validation :
Q. What computational approaches are used to predict the binding affinity and selectivity of this compound towards its target?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with factor Xa's S1/S4 pockets .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues .
- QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
